molecular formula C13H17ClN4O B1384639 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1158278-38-6

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B1384639
CAS No.: 1158278-38-6
M. Wt: 280.75 g/mol
InChI Key: LBQBZNXXKHORHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a heterocyclic compound that features a quinazolinone core linked to a piperazine moiety

Biochemical Analysis

Biochemical Properties

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as acetylcholinesterase and monoamine oxidase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. Additionally, it has been observed to interact with certain receptor proteins, potentially modulating neurotransmitter release and uptake .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression profiles by upregulating or downregulating specific genes involved in metabolic processes and stress responses . These changes can lead to variations in cellular metabolism, impacting energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific binding interactions . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential for its effective use in research. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These changes can affect its potency and efficacy in experimental applications. Long-term studies have shown that the compound can maintain its activity for extended periods under controlled conditions, but its effects on cellular function may diminish over time due to degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as anxiolytic or antidepressant-like activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. These interactions are critical for understanding the compound’s pharmacokinetics and its distribution within different tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, halides, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully saturated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its combination of the piperazine and quinazolinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4aH-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQBZNXXKHORHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=O)C3C=CC=CC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Reactant of Route 2
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Reactant of Route 4
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Reactant of Route 5
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
Reactant of Route 6
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.